molecular formula C15H15ClO5 B14936319 ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B14936319
M. Wt: 310.73 g/mol
InChI Key: SZBVGKAYHZAVNH-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chromene-derived compound characterized by a coumarin backbone substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and an ethyl propanoate ester at the 7-position. Its molecular formula is C₁₅H₁₅ClO₅, with a molecular weight of 310.73 g/mol. Chromene derivatives are widely studied for their biological activities, including pesticidal, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula

C15H15ClO5

Molecular Weight

310.73 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C15H15ClO5/c1-4-19-15(18)9(3)20-13-7-12-10(6-11(13)16)8(2)5-14(17)21-12/h5-7,9H,4H2,1-3H3

InChI Key

SZBVGKAYHZAVNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate Substituents: 4-phenyl instead of 4-methyl. However, it may reduce solubility compared to the methyl analog .
  • Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Substituents: 6-ethyl instead of 6-chloro. Impact: The ethyl group reduces electronegativity at the 6-position, altering electron distribution in the chromene ring. This could decrease reactivity in electrophilic substitution reactions .

Ester Group Modifications

  • Methyl (2S)-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Substituents: Methyl ester (instead of ethyl) and (2S)-stereochemistry. Impact: The smaller methyl ester may improve solubility in polar solvents. The (2S)-configuration could lead to differential interactions with chiral biological targets, such as enzymes .
  • The 4-butyl group adds significant lipophilicity .

Modifications at the 8-Position

  • Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Substituents: Acetyl group at the 8-position. This modification could influence UV absorption properties due to extended conjugation .

Structural and Functional Data Table

Compound Name Substituents (Position) Ester/Acid Group Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (Target) 6-Cl, 4-Me, 7-OCH₂CH₂COOEt Ethyl ester 310.73 Pesticidal activity (potential)
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate 6-Cl, 4-Ph, 7-OCH₂CH₂COOEt Ethyl ester 356.78 Enhanced hydrophobicity
Methyl (2S)-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 6-Cl, 4-Me, 7-OCH₂COOMe (S) Methyl ester 296.70 Improved solubility, chiral specificity
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 8-Ac, 4-Me, 7-OCH₂CH₂COOEt Ethyl ester 340.02 Increased polarity, UV activity
2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionic Acid 4-Bu, 6-Cl, 7-OCH₂COOH Carboxylic acid 324.76 High solubility, ionizable

Q & A

Q. How to interpret conflicting bioactivity results across studies?

  • Analysis : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:
  • Use identical cell lines/passage numbers.
  • Normalize data to positive controls (e.g., ciprofloxacin for antimicrobial tests).
  • Apply ANOVA with post-hoc Tukey tests for statistical rigor .

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